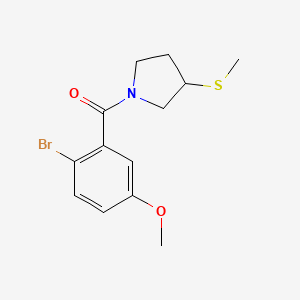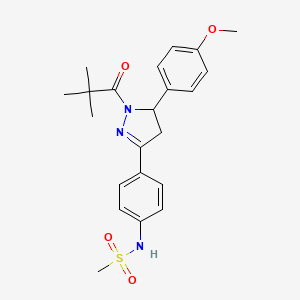![molecular formula C21H15ClN4O4 B2373901 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 1261005-01-9](/img/structure/B2373901.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15ClN4O4 and its molecular weight is 422.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : Derivatives of oxadiazolyl acetamides, including compounds similar to the one , have been synthesized and found to possess significant antibacterial activity. These compounds were synthesized starting from a common intermediate and characterized through various spectroscopic methods. The antibacterial efficacy of these derivatives suggests potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Drug-likeness and Antimicrobial Activity : Another study focused on synthesizing a library of compounds, including derivatives with a 1,3,4-oxadiazole moiety, and assessed their drug-likeness properties and in vitro microbial investigation. These compounds exhibited good to moderate activity against various bacterial strains, indicating their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Synthesis and Biological Assessment : A study involved the synthesis of acetamides with an oxadiazole cycle and their subsequent biological assessment. These compounds were shown to have interesting biological properties, further indicating the wide application potential in medicinal chemistry (Karpina et al., 2019).
Photovoltaic Efficiency Modeling : There's research on bioactive benzothiazolinone acetamide analogs which included spectroscopic and quantum mechanical studies. These compounds, including the oxadiazole derivatives, were investigated for their potential in photovoltaic efficiency, suggesting their use in dye-sensitized solar cells and other energy-related applications (Mary et al., 2020).
Antitubercular Agents : A research focusing on the synthesis of pyrrolyl oxadiazole derivatives revealed their potential as antitubercular agents. These compounds demonstrated moderate to good antitubercular activity in vitro, highlighting their potential in treating tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Cytotoxic Agents : Some synthesized compounds, including oxadiazole derivatives, were tested for their anti-tumor potential and exhibited comparable or better cytotoxic activity against various cancer cell lines than the reference drug doxorubicin (Ramazani et al., 2014).
Anticancer Properties Targeting MMP-9 : Oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated for their anticancer effects, particularly targeting MMP-9. Some of these compounds showed promising cytotoxic effects on different cancer cell lines, suggesting their potential in cancer treatment (Özdemir et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
It’s possible that the compound inhibits the kinase activity of GSK-3β, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The inhibition of GSK-3β affects multiple biochemical pathways. One of the key pathways is the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation . By inhibiting GSK-3β, the compound may increase the stability and nuclear accumulation of β-catenin, a key effector in the Wnt pathway .
Result of Action
The compound’s action on GSK-3β and the subsequent modulation of the Wnt/β-catenin pathway could lead to changes in cell proliferation and differentiation . In the context of cancer, this could potentially inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological pH, presence of other interacting molecules, and the specific cellular environment. For instance, the compound’s efficacy could be affected by the tumor microenvironment in the case of cancer treatment.
Eigenschaften
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCKZKXKAGSJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)



![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)


![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)

![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)

